Piperaquine Tetraphosphate vs. Piperaquine Base: Equivalent Systemic Exposure in Pediatric Malaria Patients
In a comparative pharmacokinetic study of 34 Papua New Guinean children (aged 5–10 years) with uncomplicated malaria, the area under the concentration-time curve from time zero to infinity (AUC0–∞) for piperaquine showed no significant difference between ART-PQ base (n=12) and DHA-PQ tetraphosphate (n=22) regimens [1].
| Evidence Dimension | Piperaquine AUC0–∞ (systemic exposure) |
|---|---|
| Target Compound Data | Median 44,556 μg·h/L |
| Comparator Or Baseline | ART-PQ base: median 49,451 μg·h/L |
| Quantified Difference | No significant difference (p-value not significant); absolute median difference ~4,895 μg·h/L |
| Conditions | Children aged 5–10 years with uncomplicated malaria; DHA-PQ tetraphosphate: 20 mg/kg/day × 3 days; ART-PQ base: 18 mg/kg/day × 2 days |
Why This Matters
This head-to-head evidence establishes that piperaquine tetraphosphate delivers systemic drug exposure comparable to the base formulation, supporting interchangeable use in procurement decisions when formulation bridging is required.
- [1] Salman S, et al. Pharmacokinetic comparison of two piperaquine-containing artemisinin combination therapies in Papua New Guinean children with uncomplicated malaria. Antimicrob Agents Chemother. 2012;56(6):3288-97. View Source
